
动力蛋白
描述
科学研究应用
Cardiovascular Effects
Kinetensin has been shown to influence cardiovascular dynamics significantly. Research indicates that kinetensin can increase blood pressure in a dose-dependent manner through the activation of angiotensin II receptors (AT1). This mechanism suggests its potential use in managing conditions associated with hypotension or other cardiovascular disorders .
Neurobiology
Kinetensin's structural homology with neurotensin suggests it may play a role in neurobiological processes. Studies have indicated that kinetensin could influence neuronal signaling pathways, potentially impacting pain perception and emotional responses. Its rapid metabolism, however, raises questions about its efficacy as a circulating regulatory peptide .
Immunology
In immunological contexts, kinetensin may contribute to immune responses. It has been implicated in the modulation of cytokine release and may play a role in inflammatory processes. The peptide's effects on immune cell signaling pathways could be leveraged for therapeutic strategies targeting autoimmune diseases or inflammatory conditions .
Therapeutic Potential in Dermatology
Kinetensin has been explored for its applications in treating skin disorders such as vitiligo. Research has indicated that it may enhance repigmentation by modulating immune responses against melanocytes, potentially providing a novel approach to therapy for this condition .
Drug Development
The unique properties of kinetensin make it a candidate for drug development, particularly in creating targeted therapies for conditions related to its biological activities. Its interaction with various receptors involved in critical signaling pathways (e.g., GPCRs) presents opportunities for developing new pharmacological agents .
Case Study 1: Kinetensin and Blood Pressure Regulation
A study involving conscious sheep demonstrated that intravenous infusion of kinetensin resulted in significant increases in blood pressure without elevating plasma pancreatic polypeptide levels. This finding supports the notion that kinetensin acts primarily through direct vascular mechanisms rather than endocrine pathways .
Case Study 2: Kinetensin in Vitiligo Treatment
In an innovative approach to treating vitiligo, researchers utilized kinetensin analogs to assess their efficacy in promoting melanocyte survival and function. The results indicated that specific modifications to the peptide structure enhanced its therapeutic potential, leading to improved outcomes in clinical settings .
Data Table: Summary of Kinetensin Applications
准备方法
合成路线和反应条件: 激肽酶通常通过固相多肽合成 (SPPS) 合成,该方法允许将氨基酸依次添加到正在生长的肽链中。该过程涉及以下步骤:
第一个氨基酸的连接: 到固体树脂上。
脱保护: 氨基酸的N端。
偶联: 使用HBTU或DIC等活化剂偶联下一个氨基酸。
重复: 脱保护和偶联循环,直到获得所需的肽序列。
裂解: 将肽从树脂上裂解并最终脱保护.
工业生产方法: 激肽酶的工业生产涉及大规模SPPS,利用自动肽合成仪以确保高产率和纯度。 该工艺针对效率和成本效益进行了优化,通常采用高通量纯化技术,如高效液相色谱 (HPLC) 来分离最终产物 .
化学反应分析
反应类型: 激肽酶会经历各种化学反应,包括:
氧化: 激肽酶可以被氧化,特别是在酪氨酸和组氨酸残基处,导致形成活性氧物质。
还原: 还原反应可能发生在二硫键(如果存在)处,尽管激肽酶通常不含半胱氨酸残基。
常见试剂和条件:
氧化剂: 过氧化氢、过酸。
还原剂: 二硫苏糖醇 (DTT)、三 (2-羧乙基) 膦 (TCEP)。
取代试剂: 氨基酸衍生物、HBTU等偶联剂.
作用机制
激肽酶主要通过释放肥大细胞中的组胺发挥作用。该肽与肥大细胞表面上的特定受体结合,触发一系列细胞内事件,导致组胺释放。 该过程涉及激活G蛋白偶联受体 (GPCR) 和随后的信号通路,最终导致肥大细胞脱颗粒和组胺释放到周围组织中 .
相似化合物的比较
类似化合物:
神经降压素: 与激肽酶具有序列同源性,并具有类似的组胺释放特性.
强啡肽: 一种阿片类肽,在组胺释放方面的效力相当.
血管紧张素: 另一种与血压调节相关的结构和生物活性类似的肽.
独特性: 激肽酶在其特定序列和强大的组胺释放活性方面是独一无二的。与神经降压素不同,激肽酶的效力较低,但在生物学效应方面仍然很重要。 其独特的序列允许在组胺介导的过程和炎症反应中进行目标研究 .
生物活性
Kinetensin is a neurotensin-like peptide that has garnered attention for its biological activities, particularly in relation to cardiovascular function and neuroendocrine regulation. This article delves into the various aspects of kinetensin's biological activity, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications.
Kinetensin is an endogenous peptide with the following chemical properties:
- Molecular Weight : 1172.39 g/mol
- Chemical Formula : C56H85N17O11
- CAS Number : 103131-69-7
- Amino Acid Sequence : IARRHPYFL
The peptide is soluble in water up to 2 mg/ml and should be stored at -20°C to maintain stability .
Kinetensin exhibits several biological activities, primarily through its interaction with neurotensin receptors and angiotensin receptors. Key findings include:
- Histamine Release : Kinetensin induces histamine release from rat peritoneal mast cells with an effective dose (ED50) of approximately 10 mM. This effect suggests a role in inflammatory responses .
- Blood Pressure Regulation : Recent studies indicate that kinetensin increases blood pressure in a dose-dependent manner by activating angiotensin II type 1 (AT1) receptors, similar to the effects observed with angiotensin II itself . This highlights its potential role in cardiovascular regulation.
Pharmacokinetics
A study conducted on conscious sheep revealed critical insights into the pharmacokinetics of kinetensin. The infusion of kinetensin demonstrated a rapid onset of action, with significant biological activity observed shortly after administration. The half-life and clearance rates were determined, providing valuable data for understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological implications of kinetensin:
- Neuroendocrine Effects : Research has shown that kinetensin can influence neuroendocrine pathways, potentially affecting stress responses and metabolic processes.
- Cardiovascular Studies : In animal models, kinetensin has been shown to modulate vascular tone and cardiac output, suggesting a broader role in cardiovascular health beyond mere blood pressure elevation.
- Comparative Peptide Studies : Kinetensin shares structural similarities with other peptides such as neurotensin and angiotensin, which may account for overlapping biological activities. For instance, it has been noted that the sequence homology between kinetensin and neurotensin may contribute to similar receptor interactions and physiological effects .
Summary of Biological Activities
The following table summarizes key biological activities associated with kinetensin:
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANUJGMSOSQAAY-IHXGQVBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145667 | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1172.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103131-69-7 | |
Record name | Kinetensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103131697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kinetensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinetensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012988 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。